molecular formula C9H15N3O2 B13864174 methyl 2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoate

methyl 2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoate

Cat. No.: B13864174
M. Wt: 197.23 g/mol
InChI Key: CDIYETQVUKDKFP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-L-histidine methyl ester: is a derivative of the amino acid histidine It is characterized by the presence of two methyl groups attached to the nitrogen atoms of the histidine molecule and an ester group attached to the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-L-histidine methyl ester typically involves the methylation of L-histidine followed by esterification. One common method involves the reaction of L-histidine with methyl iodide in the presence of a base to form N,N-dimethyl-L-histidine. This intermediate is then treated with methanol and an acid catalyst to form the methyl ester .

Industrial Production Methods: Industrial production of N,N-Dimethyl-L-histidine methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-L-histidine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N-Dimethyl-L-histidine methyl ester is used as a building block in the synthesis of more complex molecules. It is also used in studies involving metal chelation and coordination chemistry .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of histidine derivatives in biological systems .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-L-histidine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can alter the enzyme’s conformation and affect its catalytic activity . Additionally, the compound can interact with receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison: N,N-Dimethyl-L-histidine methyl ester is unique due to the presence of two methyl groups on the nitrogen atoms and an ester group. This structural modification imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, compared to other histidine derivatives. These unique properties make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-12(2)8(9(13)14-3)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIYETQVUKDKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CN=CN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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